molecular formula C8H17ClN2O2S B1524519 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 1334146-52-9

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No. B1524519
M. Wt: 240.75 g/mol
InChI Key: OLCNWVNLNNJBOM-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for a similar compound, (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-one, is 1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one, is 203.26 . It is a powder with a storage temperature of room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is involved in various chemical reactions and synthesis processes. For example, similar structures undergo a two-step reduction with lithium aluminum hydride to yield tetrahydrofuran derivatives, indicating its potential involvement in complex organic synthesis processes (Dimitriadis & Massy-Westropp, 1982). Furthermore, it has been observed that aromatic amines can undergo convenient reductive deamination (hydrodeamination) by amination using chloroamine under alkaline conditions, leading to the elimination of methanesulfinic acid and the formation of deaminated products (Wang & Guziec, 2001).

Pharmaceutical Applications

Compounds containing structures similar to 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride have been synthesized and tested for pharmaceutical applications. For instance, (4-methanesulfonamidophenoxy)propanolamines were synthesized and evaluated for their potential as class III antiarrhythmic agents, showing promising results in increasing cardiac action potential duration (APD) at nanomolar concentrations (Connors et al., 1991).

Material Science and Analytical Chemistry

In material science, anion-conducting ionomers were studied by functionalizing amines such as 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride, to investigate the influence of molecular volume and the stabilizing effect of a delocalization of the positive ammonium ion charge on a second nitrogen (Vona et al., 2014). Additionally, accurate density measurements of sodium methanesulfonate and aminium chloride nanoparticles were conducted for calibration of aerosol mass spectrometers and estimating hygroscopic growth factors, demonstrating the compound's role in precise analytical methodologies (Perraud, Smith, & Olfert, 2023).

Safety And Hazards

The safety information for a similar compound, 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCNWVNLNNJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride

CAS RN

1334146-52-9
Record name 8-Azabicyclo[3.2.1]octan-3-amine, 8-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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